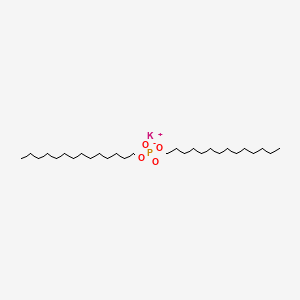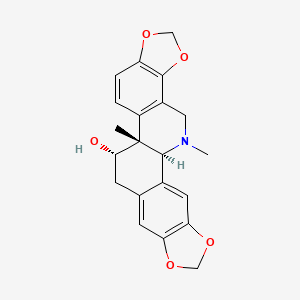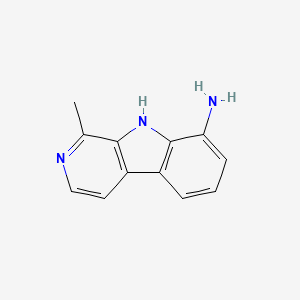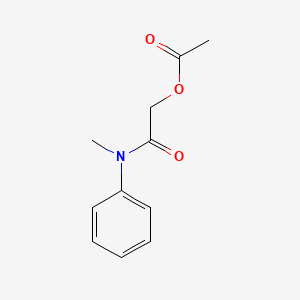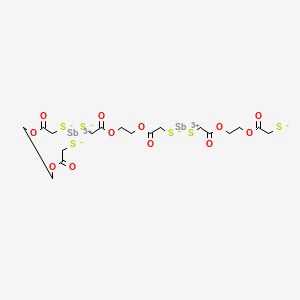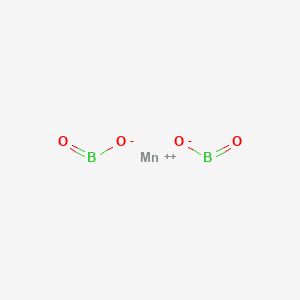
Diboron manganese tetraoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diboron manganese tetraoxide is a chemical compound that combines the elements boron, manganese, and oxygen. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s chemical formula is MnB2O4, indicating that it contains manganese and boron in a 1:2 ratio with four oxygen atoms.
准备方法
Synthetic Routes and Reaction Conditions
Diboron manganese tetraoxide can be synthesized through various methods. One common approach involves the reaction of manganese acetate with boric acid under controlled conditions. The reaction typically takes place in a solvent such as ethanol or water, and the mixture is heated to facilitate the formation of the desired compound. The reaction can be represented as follows:
[ \text{Mn(CH}_3\text{COO)}_2 + 2\text{H}_3\text{BO}_3 \rightarrow \text{MnB}_2\text{O}_4 + 2\text{CH}_3\text{COOH} + 3\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as solid-state reactions or hydrothermal synthesis. These methods allow for better control over the purity and crystallinity of the final product. For example, a solid-state reaction might involve mixing manganese oxide with boron oxide and heating the mixture at high temperatures to achieve the desired compound.
化学反应分析
Types of Reactions
Diboron manganese tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both boron and manganese atoms.
Common Reagents and Conditions
Oxidation Reactions: this compound can act as an oxidizing agent in certain reactions. For example, it can oxidize organic compounds such as alcohols to aldehydes or ketones.
Reduction Reactions: The compound can also participate in reduction reactions, where it reduces other substances. For instance, it can reduce nitro compounds to amines.
Substitution Reactions: this compound can undergo substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups. This can be achieved using reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the products may include aldehydes, ketones, or carboxylic acids. In reduction reactions, the products may include amines or other reduced compounds.
科学研究应用
Diboron manganese tetraoxide has a wide range of scientific research applications due to its unique properties. Some of the key areas of application include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction reactions. Its ability to facilitate these reactions makes it valuable in synthetic chemistry.
Biology: In biological research, this compound is studied for its potential role in enzyme catalysis and other biochemical processes. It may also have applications in the development of new drugs or therapeutic agents.
Medicine: The compound’s unique properties make it a candidate for use in medical imaging and diagnostic techniques. It may also be explored for its potential therapeutic effects in treating certain diseases.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as ceramics and composites. Its catalytic properties also make it valuable in various industrial processes.
作用机制
The mechanism by which diboron manganese tetraoxide exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s catalytic activity is primarily attributed to the presence of manganese and boron atoms, which can interact with various substrates and facilitate chemical reactions. The exact mechanism of action may vary depending on the specific application and the conditions under which the compound is used.
相似化合物的比较
Diboron manganese tetraoxide can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Manganese(II,III) oxide (Mn3O4): This compound contains manganese in two oxidation states and is used in various catalytic and industrial applications. it lacks the boron component present in this compound.
Boron trioxide (B2O3): This compound is an oxide of boron and is used in the production of glasses and ceramics. It does not contain manganese, making it different from this compound.
Diboron trioxide (B2O3): Similar to boron trioxide, this compound is used in various industrial applications but lacks the manganese component.
The presence of both boron and manganese in this compound gives it unique properties that are not found in these similar compounds. This combination allows for a wider range of applications and makes it a valuable compound in scientific research and industrial processes.
属性
CAS 编号 |
40105-04-2 |
|---|---|
分子式 |
B2MnO4 |
分子量 |
140.56 g/mol |
IUPAC 名称 |
manganese(2+);oxido(oxo)borane |
InChI |
InChI=1S/2BO2.Mn/c2*2-1-3;/q2*-1;+2 |
InChI 键 |
RZTUFFQPZSXZEM-UHFFFAOYSA-N |
规范 SMILES |
B(=O)[O-].B(=O)[O-].[Mn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



